Peptide Hp1090
Description
Properties
bioactivity |
Antibacterial, Antiviral |
|---|---|
sequence |
FKAIWSGIKSLF |
Origin of Product |
United States |
Origin and Initial Characterization of Peptide Hp1090
Discovery and Isolation Methodologies for Peptide Hp1090 from Biological Sources
The discovery of this compound originated from the study of scorpion venom, a rich source of bioactive molecules. nih.gov Specifically, Hp1090 was identified from the venom of the Asian forest scorpion, Heterometrus petersii. nih.govnovoprolabs.comuniprot.org
The initial identification was not achieved by direct purification from the raw venom, but through a molecular biology approach. Researchers constructed a cDNA library from the venomous gland of Heterometrus petersii. nih.gov By screening this library, they identified the gene that encodes the Hp1090 peptide. nih.gov This genetic screening method allows for the identification of peptides that may be present in low abundance in the venom itself.
Following the identification of the gene, the peptide is typically produced for study through chemical synthesis. researchgate.net Solid-phase peptide synthesis is a common method used to create a pure form of the peptide based on the deduced amino acid sequence from the cDNA. ucl.ac.uk The identity and purity of the synthetically produced peptide are then verified, often by comparing it to the natural counterpart, ensuring that the synthetic version is a valid model for experimental studies. researchgate.net
| Parameter | Description | Source(s) |
| Biological Source | Venom of the scorpion Heterometrus petersii | nih.govnovoprolabs.comuniprot.org |
| Discovery Method | Screening of a venomous gland cDNA library | nih.gov |
| Production for Study | Chemical Synthesis | researchgate.net |
Primary Sequence Elucidation and Bioinformatic Analysis of this compound
The primary structure, or amino acid sequence, of a peptide is fundamental to its function. mtoz-biolabs.com The sequence of Hp1090 was determined through the analysis of its corresponding cDNA. researchgate.net
The gene for Hp1090 encodes a precursor protein that includes a 23-residue signal peptide and a 32-residue propeptide, which are cleaved to release the final, mature 13-amino acid peptide. researchgate.net The elucidation of the mature peptide's primary sequence is a critical step in its characterization. creative-peptides.com
The primary sequence of mature this compound is: Ile-Phe-Lys-Ala-Ile-Trp-Ser-Gly-Ile-Lys-Ser-Leu-Phe novoprolabs.com
This sequence can be represented by the single-letter amino acid codes: IFKAIWSGIKSLF . novoprolabs.com
Bioinformatic analysis, including sequence alignment, has been used to compare Hp1090 with other known peptides. researchgate.netresearchgate.net For instance, it has been aligned with a highly homologous but inactive peptide, Hp1035, also from Heterometrus petersii, to understand which residues are critical for its activity. researchgate.net Such comparisons are vital for identifying conserved regions and understanding structure-function relationships. researchgate.net Hp1090 is cataloged in the UniProtKB/Swiss-Prot database under the accession number P0DJ02. uniprot.org
| Feature | Details | Source(s) |
| Full Amino Acid Sequence | Ile-Phe-Lys-Ala-Ile-Trp-Ser-Gly-Ile-Lys-Ser-Leu-Phe | novoprolabs.com |
| Single-Letter Code | IFKAIWSGIKSLF | novoprolabs.com |
| Length (Amino Acids) | 13 | researchgate.net |
| Precursor Components | 23-residue signal peptide, 32-residue propeptide | researchgate.net |
| UniProt Accession No. | P0DJ02 | uniprot.org |
Characterization of this compound's Alpha-Helical Nature and Amphipathicity
Structural analysis has revealed that this compound adopts an alpha-helical secondary structure. nih.govresearchgate.net This conformation is common among many bioactive peptides, particularly those that interact with cell membranes. mdpi.com The alpha-helical structure of Hp1090 was confirmed using Circular Dichroism (CD) spectroscopy, a technique that analyzes the differential absorption of circularly polarized light to determine a protein's secondary structure. researchgate.net
A key feature of Hp1090's alpha-helix is its amphipathic character. nih.govresearchgate.netresearchgate.net Amphipathicity means that the peptide has a dual nature, with one side of the helix being predominantly composed of hydrophobic (water-repelling) amino acids and the opposite side composed of hydrophilic (water-attracting) amino acids.
This spatial separation of residues can be visualized using a helical wheel projection. researchgate.net In the case of Hp1090, this arrangement creates distinct hydrophobic and hydrophilic faces along the axis of the helix. researchgate.net The amphipathic nature is crucial for its biological activity, as it facilitates the peptide's interaction with and permeabilization of phospholipid membranes. nih.govresearchgate.net
| Structural Property | Method of Determination | Finding | Source(s) |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | Alpha-helical | researchgate.net |
| Key Characteristic | Helical Wheel Projection Analysis | Amphipathic Nature | nih.govresearchgate.netresearchgate.net |
| Functional Implication | Structural Analysis | The amphipathic helix allows interaction with and disruption of phospholipid membranes. | nih.govresearchgate.net |
Biological Activities and Functional Repertoires of Peptide Hp1090
Antimicrobial Spectrum and Mechanisms of Action of Peptide Hp1090
As a member of the antimicrobial peptide family, Hp1090 exhibits activity against various microorganisms. The fundamental mechanism of action for many AMPs involves electrostatic interactions between the cationic peptide and the negatively charged components of microbial cell membranes, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govfrontiersin.org This interaction often leads to membrane permeabilization and subsequent cell lysis.
Antibacterial Activities against Gram-Positive Microorganisms
While much of the research on Hp1090 has focused on its antiviral and Gram-negative antibacterial effects, its classification as a broad-spectrum antimicrobial peptide suggests activity against Gram-positive bacteria. The general mechanism for AMPs against Gram-positive bacteria involves traversing the peptidoglycan and teichoic acid layers to reach and disrupt the cytoplasmic membrane. frontiersin.orgkoreamed.orgslideshare.net Another peptide, Hp1404, also isolated from Heterometrus petersii, has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by penetrating and disrupting the cell membrane. scispace.com This suggests that peptides from this scorpion venom, including Hp1090, possess the structural attributes to act on Gram-positive organisms. However, specific studies detailing the minimum inhibitory concentrations (MICs) of Hp1090 against various Gram-positive strains are not extensively documented in the available research.
Antibacterial Activities against Gram-Negative Microorganisms
The antibacterial activity of this compound has been more specifically documented against Gram-negative bacteria, particularly Escherichia coli. nih.govnih.govresearchgate.net Studies have investigated its efficacy both alone and in synergistic combinations.
The mechanism of action against Gram-negative bacteria involves the peptide's interaction with the outer membrane, leading to its disruption and subsequent damage to the inner cytoplasmic membrane. researchgate.net Research on a hybrid peptide, InSco2, which combines Hp1090 with another AMP (CopA3), revealed that its potent bactericidal activity is associated with a stabilized N-terminal 3(10)-helix structure that interacts with phosphatidylethanolamine (B1630911) in the membrane bilayer.
Studies have demonstrated a synergistic effect when Hp1090 is combined with the peptide CopA3, enhancing their collective antibacterial action against E. coli. nih.govresearchgate.net The table below summarizes the antibacterial activity of Hp1090 in combination with CopA3 against two strains of E. coli.
| Bacterial Strain | Peptide Combination | Observation | Reference |
|---|---|---|---|
| E. coli D31 | 15 µM CopA3 + increasing concentrations of Hp1090 | Synergistic bactericidal activity observed. | nih.govresearchgate.net |
| E. coli D31 | 15 µM Hp1090 + increasing concentrations of CopA3 | Synergistic bactericidal activity observed. | nih.govresearchgate.net |
| E. coli JM83 | 15 µM CopA3 + increasing concentrations of Hp1090 | Synergistic bactericidal activity observed. | nih.govresearchgate.net |
| E. coli JM83 | 30 µM Hp1090 + increasing concentrations of CopA3 | Synergistic bactericidal activity observed. | nih.govresearchgate.net |
Antifungal Properties and Associated Mechanisms
Specific studies focusing exclusively on the antifungal properties of this compound are limited in current scientific literature. However, many antimicrobial peptides, including those from scorpion venom, exhibit broad-spectrum activity that includes antifungal effects. nih.govscispace.com For example, the scorpion peptide Stigmurin has shown activity against both bacteria and fungi. scispace.com The peptide TsAP-2 from the scorpion Tityus stigmurus was effective against the yeast Candida albicans. nih.gov The general mechanism of antifungal peptides involves interaction with and disruption of the fungal cell membrane, which can lead to the induction of reactive oxygen species. mdpi.comfrontiersin.org Given the membrane-targeting nature of Hp1090, it is plausible that it could possess activity against pathogenic fungi like C. albicans, but direct experimental evidence is needed to confirm this.
Antiviral Properties and Inhibition Mechanisms of this compound
The antiviral capabilities of this compound are a significant aspect of its biological profile, with substantial research dedicated to its effects on the Hepatitis C Virus.
Efficacy against Hepatitis C Virus (HCV) and Associated Virocidal Actions
This compound demonstrates potent efficacy against the Hepatitis C Virus (HCV). novoprolabs.com It has been shown to inhibit HCV infection in vitro and acts as a virucide, directly targeting and neutralizing viral particles. researchgate.netkoreamed.orgmdpi.com The primary mechanism of action is the direct interaction of the amphipathic α-helical structure of Hp1090 with the HCV envelope. scispace.commdpi.com This interaction leads to the rapid permeabilization of the viral phospholipid membrane, which disrupts the integrity of the virus and prevents the initiation of infection. researchgate.netkoreamed.orgmdpi.com
A comparative analysis showed that Hp1090 has a higher potency against HCV than interferon-α. scispace.com In contrast, a highly homologous peptide, Hp1035, did not exhibit any anti-HCV activity, highlighting the specific structural requirements for the antiviral function of Hp1090. koreamed.orgmdpi.com
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ (μg/ml) | 7.62 | researchgate.netkoreamed.orgmdpi.comsemanticscholar.org |
| IC₅₀ (μM) | 5.0 | koreamed.orgnovoprolabs.commdpi.com |
Potential Against Other Enveloped Viruses
The virocidal mechanism of Hp1090, which involves the physical disruption of the viral lipid envelope, suggests it may have a broad spectrum of activity against other enveloped viruses. researchgate.net This mechanism is not dependent on specific viral proteins that can mutate, making it a potentially robust antiviral strategy. Other peptides derived from the venom of Heterometrus petersii, such as Hp1036 and Hp1239, have demonstrated potent virucidal activity against Herpes Simplex Virus type 1 (HSV-1), another enveloped virus. eurekalert.org Furthermore, research has shown that other scorpion-derived peptides, like mucroporin-M1, are effective against various enveloped viruses including measles, SARS-CoV, and influenza. mdpi.com One study also explored the interaction of Hp1090 with the receptor-binding domain of the SARS-CoV-2 spike protein. While these findings point to a broader potential, further direct experimental studies are necessary to fully determine the efficacy of Hp1090 against a wider range of enveloped viruses.
Mechanisms of Viral Entry Inhibition and Replication Suppression
This compound, an α-helical peptide derived from the venom of the scorpion Heterometrus petersii, demonstrates significant antiviral properties, particularly against the Hepatitis C Virus (HCV). researchgate.netnih.gov Its primary mechanism of action is virucidal, meaning it directly targets and inactivates viral particles. researchgate.netnih.gov Structural analysis has revealed that Hp1090 is an amphipathic α-helical peptide. researchgate.netnih.govresearchgate.net This structure allows it to directly interact with the HCV envelope, leading to the rapid permeabilization of the virus's phospholipid membrane. researchgate.netnih.govthno.org This disruption of the viral membrane integrity is a key step that prevents the initiation of HCV infection and decreases the virus's infectivity. researchgate.netnih.govthno.orgresearchgate.net
In vitro studies have quantified the inhibitory effect of Hp1090, showing a half-maximal inhibitory concentration (IC50) of 7.62 μg/ml (or 5.0 μM) against HCV in Huh7.5.1 cells. researchgate.netnih.govnih.gov In contrast, a similar peptide, Hp1035, which shares high homology with Hp1090, displayed no significant anti-HCV activity, highlighting the specific nature of Hp1090's structure and function. researchgate.netnih.gov
Furthermore, this compound not only prevents viral entry but also suppresses viral replication post-entry. At a non-cytotoxic concentration of 20 μg/ml, Hp1090 was found to inhibit the amplification of HCV RNA in Huh7.5.1 cells more potently than recombinant human Interferon-α (IFN-α), a standard antiviral cytokine. researchgate.netresearchgate.net This dual action of inhibiting both viral entry and replication suggests its potential as a lead compound for developing new anti-HCV therapies. researchgate.netnih.govnih.gov The proposed mechanism centers on the destabilization of the viral membrane, which offers an effective therapeutic strategy. researchgate.net
Table 1: Antiviral Activity of this compound Against Hepatitis C Virus (HCV)
| Parameter | Finding | Virus/Cell Model | Mechanism of Action | Reference |
|---|---|---|---|---|
| IC₅₀ | 7.62 μg/ml (5.0 μM) | HCV in Huh7.5.1 cells | Inhibition of HCV infection | researchgate.netnih.govnih.gov |
| Viral Interaction | Direct | HCV particles | Binds to and rapidly permeabilizes the viral phospholipid membrane | researchgate.netnih.govthno.org |
| Primary Effect | Virucidal | HCV | Prevents the initiation of infection by decreasing virus infectivity | researchgate.netnih.gov |
| Replication | Suppression | HCV RNA in Huh7.5.1 cells | Inhibits amplification of viral RNA, with greater potency than IFN-α at 20 μg/ml | researchgate.netresearchgate.netnih.gov |
Immunomodulatory Effects of this compound
While many antimicrobial peptides (AMPs) derived from natural sources like scorpion venom are known to possess immunomodulatory capabilities, specific research on the immunomodulatory effects of this compound is not extensively documented in the available scientific literature. mdpi.comnih.govnih.gov Peptides from scorpion venom can influence immune responses, but direct evidence linking Hp1090 to these activities is limited. nih.gov
The innate immune system relies on pattern recognition receptors (PRRs) on cells like macrophages and dendritic cells to detect pathogens. wikipedia.org AMPs can often modulate the functions of these innate immune cells. mdpi.com However, there are currently no specific studies detailing the interactions of this compound with components of the innate immune system.
The adaptive immune response involves the activation of T-cells and B-cells to target specific antigens. ku.edumit.edu The ability of peptides to act as antigens or modulate T-cell responses is a key area of immunology research. frontiersin.orgarxiv.org At present, there is no available research data on the specific influence of this compound on adaptive immune responses.
Certain peptides derived from animal venoms and other natural sources have demonstrated anti-inflammatory properties in various cellular models, often by inhibiting signaling pathways like NF-κB. jcu.edu.auplos.org While some non-disulfide bridged peptides from scorpions are noted for anti-inflammatory activities, specific experimental evidence for such actions by this compound is not found in the current body of research. researchgate.net
Influence on Adaptive Immune Responses
Antineoplastic and Antiproliferative Activities of this compound in Cancer Cell Models
Anticancer peptides (ACPs) represent a promising field in cancer therapy, valued for their potential selectivity and novel mechanisms of action compared to traditional chemotherapy. mdpi.comresearchgate.net Many ACPs function by disrupting cancer cell membranes or interfering with crucial cellular processes. nih.gov Although peptides from scorpion venom are being investigated for their antineoplastic potential, there is a lack of specific research on the anticancer activities of this compound. researchgate.net
A common mechanism for anticancer peptides is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle, leading to growth arrest in cancer cells. mdpi.commdpi.comfrontiersin.orgsemanticscholar.org These peptides can trigger apoptotic pathways or cause cell cycle arrest at different phases. mdpi.comsemanticscholar.org However, there is no specific scientific literature available that documents whether this compound induces apoptosis or modulates the cell cycle in any cancer cell models.
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Hp1090 |
| Peptide Hp1035 | Hp1035 |
| Interferon-alpha | IFN-α |
Inhibition of Proliferation and Metastasis-Related Pathways
Research has shown that cationic antitumor peptides, such as Hp1090, can suppress tumor growth and metastasis through various mechanisms. trendsinpharmacy.org These peptides have the ability to selectively target and kill cancer cells, often by disrupting their cell membranes or by inducing programmed cell death, also known as apoptosis. nih.govresearchgate.net
One of the key ways that antitumor peptides inhibit cancer progression is by interfering with the cell cycle. researchgate.net Some peptides can cause cell cycle arrest, preventing cancer cells from dividing and multiplying. researchgate.netcjnmcpu.com For instance, a study on a different scorpion venom-derived peptide demonstrated the ability to halt the cell cycle in the G1 phase, thereby inhibiting the spread of primary colon cancer cells. cjnmcpu.com While the specific effects of Hp1090 on the cell cycle are still under investigation, its classification as a cationic antitumor peptide suggests it may share similar mechanisms. nih.govresearchgate.net
Furthermore, many of these peptides can trigger apoptosis through the mitochondrial pathway. nih.govresearchgate.net This involves the release of cytochrome c into the cytoplasm and the activation of a cascade of enzymes called caspases, which ultimately leads to cell death. nih.govresearchgate.net
The ability of peptides like Hp1090 to inhibit metastasis is also a critical aspect of their therapeutic potential. dntb.gov.ua Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. news-medical.net Some peptides have been shown to suppress the migration of cancer cells, a key step in the metastatic process. news-medical.net
While direct studies on Hp1090's anti-metastatic mechanisms are ongoing, the broader class of scorpion venom peptides has shown promise in this area. dntb.gov.uatrendsinpharmacy.org Their ability to selectively target and eliminate cancer cells suggests a potential to prevent the formation of secondary tumors. trendsinpharmacy.org
The table below summarizes the inhibitory activities of various peptides on cancer cell lines, providing a comparative context for the potential actions of Hp1090.
| Peptide/Compound | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |
| Bengalin | K562, U937 | Suppressed proliferation, induced apoptosis, caused cell cycle arrest at sub-G1 phase. | cjnmcpu.com |
| Neopladine 1 & 2 | SKBR3 (human breast cancer) | Induced apoptosis. | cjnmcpu.com |
| MgTX | A549 (lung cancer) | Inhibited growth, enhanced p21Waf1/Cip1 expression, lowered Cdk4 and cyclin D3 expression. | cjnmcpu.com |
| Unnamed 37-mer peptide | SNU449 (hepatocellular carcinoma), SKOV3 (ovarian cancer) | Reduced cellular viability, affected morphology, hindered cell migration, induced early apoptotic cell death. | biorxiv.org |
| Arresten-derived peptide (Ars) | HUVECs (endothelial cells) | Induced early and late apoptosis, did not significantly alter the cell cycle. | nih.gov |
| Unnamed rice bran peptide (<5kDa) | Colon (Caco-2, HCT-116), Breast (MCF-7, HTB-22), Liver (HepG2) | 70-80% cytotoxicity, arrested cancer cell proliferation. | uark.edu |
Molecular Mechanisms of Action and Cellular Target Identification for Peptide Hp1090
Direct Interaction with Biological Membranes and Subsequent Permeabilization
The primary mechanism of action attributed to Hp1090 is its ability to directly interact with and compromise the integrity of biological membranes. researchgate.netfrontiersin.org This interaction is particularly noted in its virucidal activity against enveloped viruses, such as Hepatitis C Virus (HCV). researchgate.netresearchgate.net Studies have shown that Hp1090 acts as a viricide by directly targeting HCV particles, leading to the rapid permeabilization of their phospholipid membranes. researchgate.netresearchgate.net This action prevents the initiation of viral infection by disrupting the viral envelope, which is essential for the virus to enter host cells. researchgate.netresearchgate.net The efficacy of this membrane permeabilization has been confirmed through liposome (B1194612) dye release assays, which demonstrated Hp1090's capacity to disrupt lipid bilayers. researchgate.net
The interaction of Hp1090 with membranes is significantly influenced by electrostatic forces and lipid composition. As a cationic peptide with a net charge of +3, Hp1090 is electrostatically attracted to negatively charged components of target membranes. researchgate.netmdpi.com This is a common feature for many antimicrobial and antiviral peptides, which preferentially target microbial or viral membranes that are rich in anionic phospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG), over the typically zwitterionic membranes of mammalian cells. researchgate.netnih.gov This charge-based selectivity is a key determinant of its activity. While the primary driver is the electrostatic attraction to negatively charged head groups, hydrophobic interactions also play a role once the peptide is near the membrane surface. researchgate.net Molecular dynamics simulations involving a hybrid peptide containing the Hp1090 sequence have suggested interactions with phosphatidylethanolamine (B1630911) (PE) within a model membrane bilayer. mdpi.com
Table 1: Physicochemical Properties of Peptide Hp1090 This interactive table summarizes key properties of the Hp1090 peptide.
| Property | Value | Source |
|---|---|---|
| Amino Acid Length | 13 residues | mdpi.com |
| Net Charge | +3 | mdpi.com |
| Structure | Amphipathic α-helical | researchgate.net |
| Origin | Venom of Heterometrus petersii | researchgate.netmdpi.com |
There are differing findings in the literature regarding the precise model of membrane disruption employed by Hp1090. One study involving molecular dynamics simulations proposed that Hp1090 utilizes the "carpet model". mdpi.com In this model, peptide monomers accumulate on the surface of the target membrane, aligning parallel to the lipid bilayer. mdpi.comfrontiersin.org Once a critical concentration is reached, these peptides induce a detergent-like effect, causing the membrane to disintegrate without forming discrete pores. mdpi.comfrontiersin.org This mechanism is suggested to cause membrane depolarization and cell death. mdpi.com
Conversely, other sources have categorized Hp1090 as a "pore-forming peptide". frontiersin.org Pore formation is another common mechanism for membrane-active peptides, which can occur via the "barrel-stave" or "toroidal pore" models. frontiersin.orgplos.org In these models, peptides insert into the membrane to create channels, leading to the loss of membrane potential and leakage of cellular contents. frontiersin.org Generally, peptides that form pores are effective at lower concentrations than those that act via the carpet mechanism. plos.org The available data suggests Hp1090 disrupts viral membrane integrity, an outcome consistent with either model, indicating that further research is needed to resolve the exact mechanism. researchgate.net
Table 2: Proposed Membrane Disruption Models for Hp1090 This table presents the different mechanistic models suggested for Hp1090's membrane activity.
| Model | Description | Supporting Evidence/Mentions |
|---|---|---|
| Carpet Model | Peptides accumulate on the membrane surface, causing detergent-like disintegration without discrete pore formation. | Suggested by molecular dynamics simulations. mdpi.com |
| Pore-Forming Model | Peptides insert into the membrane to form stable or transient pores (e.g., barrel-stave, toroidal). | Listed as a pore-forming peptide in a database. frontiersin.org |
Specificity of Membrane Interaction (e.g., Lipid Composition, Charge)
Receptor-Mediated Interactions and Signal Transduction Pathways Activated by this compound
Based on the available scientific literature, there is no direct evidence to suggest that Hp1090's primary mechanism of action involves binding to specific host cell receptors to activate intracellular signal transduction pathways. The predominant mechanism described is the direct, receptor-independent disruption of viral membranes. researchgate.netresearchgate.netfrontiersin.org The virucidal effect appears to stem from direct physical interaction with the viral particle's envelope, which precedes any potential interaction with host cells. researchgate.netresearchgate.net Research has focused on this direct antimicrobial and antiviral action rather than on receptor-mediated signaling events. libretexts.orgcusabio.comslideshare.net
Identification of Specific Molecular Targets and Binding Partners
The principal molecular target identified for Hp1090 is the phospholipid bilayer of viral envelopes. researchgate.netresearchgate.net Its action is characterized as a direct interaction with the physical structure of the virus particle. researchgate.net
While the main target of Hp1090 is the viral membrane, some computational studies have explored its potential to interact with specific viral proteins. In silico docking and molecular dynamics simulations were performed to examine the interaction between Hp1090 and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. researchgate.netnih.gov The goal of these studies was to assess whether Hp1090 could interfere with the spike protein's binding to the human ACE2 receptor. researchgate.net
However, the results of these computational analyses indicated that other scorpion venom peptides, such as meucin-18, exhibited more favorable interactions with the spike protein's RBD compared to Hp1090. researchgate.netnih.gov Therefore, while protein-peptide interactions involving Hp1090 have been investigated computationally as a potential therapeutic avenue, this is not considered its primary mechanism of action, and no downstream signaling pathways associated with such an interaction have been identified. researchgate.net
Table 3: Summary of In Silico Docking Studies of Scorpion Peptides with SARS-CoV-2 Spike Protein RBD This table summarizes the comparative findings from computational studies.
| Peptide | Interaction with Spike RBD | Conclusion of Study | Source |
|---|---|---|---|
| Hp1090 | Investigated via docking and molecular dynamics simulation. | Other peptides showed better interaction. | researchgate.netnih.gov |
| Meucin-13 | Investigated via docking and molecular dynamics simulation. | Meucin-18 showed better interaction. | researchgate.netnih.gov |
| Meucin-18 | Showed better interaction with the RBD domain than other tested peptides. | Considered a more promising candidate for inhibiting spike protein interaction with ACE2. | researchgate.netnih.gov |
The current body of scientific literature does not provide evidence for direct binding or association between this compound and nucleic acids (RNA or DNA). Its established antiviral mechanism is the disruption of the viral membrane, which in turn prevents the viral genome from entering a host cell and initiating replication. researchgate.netresearchgate.net This action is an indirect effect on the viral life cycle, achieved by compromising the integrity of the virion itself, rather than by targeting the viral genetic material directly. researchgate.netresearchgate.net
Protein-Peptide Interactions and Downstream Signaling
Intracellular Localization and Subcellular Effects of this compound
Currently, there is a lack of specific research detailing the intracellular localization and subcellular effects of this compound within host cells. Scientific investigations have primarily focused on its potent virucidal activity, which occurs extracellularly through direct interaction with viral particles. nih.govthno.orgresearchgate.net
The principal mechanism identified for this compound is its ability to directly target and disrupt the envelope of the Hepatitis C Virus (HCV). nih.govthno.org As an amphipathic α-helical peptide, it rapidly permeabilizes the viral phospholipid membrane, leading to the inactivation of the virus before it can enter host cells. nih.govthno.org This direct action on the virion is a hallmark of its antiviral properties.
While studies on other scorpion venom peptides, such as Hp1036 and Hp1239, have shown that they can enter host cells and exert intracellular antiviral effects, similar investigations have not been reported for this compound. nih.gov Methodologies to track peptides, such as labeling with fluorescein (B123965) isothiocyanate (FITC) for analysis via confocal microscopy, have been employed for other peptides to determine their cellular uptake and distribution. nih.govthno.orgnih.gov However, the application of these techniques to elucidate the intracellular journey of this compound has not been documented in the available scientific literature.
Therefore, information regarding which, if any, subcellular compartments this compound localizes to, and the subsequent effects on host cell organelles and functions, remains an area for future research.
Structure Activity Relationship Sar Studies of Peptide Hp1090
Impact of Amino Acid Substitutions and Sequence Modifications on Peptide Hp1090 Activity
The primary sequence of a peptide is a fundamental determinant of its function. bioninja.com.au Altering the amino acid sequence of Hp1090 can significantly impact its biological activities. For instance, a high degree of homology exists between Hp1090 and another peptide, Hp1035, yet Hp1035 shows no anti-HCV activity, highlighting the critical role of specific amino acid residues in Hp1090's function.
Studies on other antimicrobial peptides (AMPs) have demonstrated that strategic amino acid substitutions can enhance activity. For example, replacing serine and glycine (B1666218) residues with the cationic amino acid lysine (B10760008) in other peptides has led to improved antimicrobial effects. researchgate.net Similarly, in a study involving the peptide KR-12, substitutions at key positions, such as Gln5 to Lys and Asp9 to Ala, resulted in a significant improvement in antimicrobial activity. mdpi.com While specific substitution studies on Hp1090 are not extensively detailed in the provided results, the principles from related peptide research suggest that targeted modifications could enhance its efficacy. For example, peptide arrays with alanine (B10760859) or D-amino acid scans are powerful tools for detailed SAR studies, allowing for the identification of residues essential for activity. rsc.org
Table 1: Comparison of Activity between Hp1090 and Homologous Peptide Hp1035
| Peptide | Anti-HCV Activity | Key Structural Feature |
|---|---|---|
| Hp1090 | Active (IC₅₀ of 7.62 µg/ml) researchgate.net | Amphipathic α-helical structure researchgate.netresearchgate.net |
| Hp1035 | Inactive | High homology to Hp1090 |
Role of Secondary and Tertiary Structural Motifs in Biological Function
The biological function of a peptide is intrinsically linked to its three-dimensional structure, which includes secondary and tertiary motifs. byjus.comquora.com Hp1090 is characterized as an amphipathic α-helical peptide. researchgate.netresearchgate.net This α-helical structure is crucial for its activity, a common feature among many antimicrobial and antiviral peptides. nih.gov
Influence of Cyclization, Dimerization, and Post-Translational Modifications on this compound Activity
Modifications such as cyclization and dimerization can significantly enhance the activity and stability of peptides. While specific studies on the cyclization or dimerization of Hp1090 itself are not detailed, research on other peptides provides strong evidence for the potential benefits of such modifications.
Cyclization , the process of forming a cyclic peptide backbone, can improve metabolic stability and constrain the peptide into a more bioactive conformation. uq.edu.au This has been shown to enhance the antimicrobial activity and proteolytic stability of peptides like those derived from LL-37. nih.gov
Dimerization , the linking of two peptide monomers, has also been shown to substantially increase antimicrobial activity. nih.govnih.gov For example, dimerization of the KR-12 peptide led to an 8 to 16-fold enhancement in activity against certain bacteria. nih.gov Combining dimerization with cyclization can be an effective strategy for improving both the potency and stability of linear antimicrobial peptides. mdpi.comnih.gov
Post-translational modifications are another avenue for altering peptide function. While not explicitly detailed for Hp1090 in the provided search results, farnesylation is an example of a post-translational modification that can be crucial for the function of other peptides, and structure-based modeling can help predict potential targets for such modifications. plos.org
Table 2: Effects of Dimerization and Cyclization on a Model Antimicrobial Peptide (KR-12)
| Modification | Impact on Antibacterial Activity | Impact on Antifungal Activity | Impact on Serum Stability |
|---|---|---|---|
| Dimerization | 8 to 16-fold improvement nih.gov | 4 to 16-fold improvement nih.gov | Not specified |
| Cyclization | No substantial increase compared to linear dimers nih.gov | Linear dimers were 4-fold more active nih.gov | Significantly improved nih.gov |
Computational Modeling and Molecular Dynamics Simulations of this compound Structure-Function Relationships
Computational approaches, including molecular dynamics (MD) simulations and molecular docking, are powerful tools for investigating the structure-function relationships of peptides like Hp1090. nih.govnih.gov These methods provide detailed insights into the molecular motions and interactions that are often difficult to observe experimentally. nih.gov
MD simulations have been used to study the behavior of Hp1090 and its derivatives. For instance, simulations revealed that a hybrid peptide containing Hp1090 can form a stable N-terminal 3₁₀-helix that interacts with membrane models. Another study used MD simulations to examine the interaction of Hp1090 with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, showing that the peptide maintained a stable structure during the simulation. nih.gov
These computational studies can help in:
Predicting peptide structure: Understanding the secondary and tertiary structures in different environments.
Analyzing interactions: Visualizing how the peptide binds to target molecules like viral proteins or membranes. nih.gov
Guiding peptide design: Identifying key residues for modification and predicting the effects of amino acid substitutions. biorxiv.orgchemrxiv.org
For example, MD simulations can provide data on structural features like penetration depth and orientation within a membrane, which can be correlated with antibacterial activity. nih.gov
Table 3: Key Findings from Computational Studies of Hp1090
| Study Type | Focus | Key Finding | Reference |
|---|---|---|---|
| Molecular Dynamics Simulation | Hybrid peptide (InSco2) containing Hp1090 | A short linker stabilizes an N-terminal 3₁₀-helix that interacts with the membrane. |
| Molecular Dynamics Simulation | Hp1090 interaction with SARS-CoV-2 Spike Protein | The peptide exhibited stable dynamics during the simulation. | nih.gov |
Biosynthesis, Processing, and Regulation of Peptide Hp1090 Expression
Genetic Organization and Transcriptional Regulation of Peptide Hp1090
The genetic blueprint for this compound is encoded within the scorpion's genome. Evidence for its genetic origin comes from the identification of its corresponding mRNA sequence. uniprot.org The gene encoding Hp1090 contains a signal peptide sequence, a characteristic feature of peptides destined for secretion. researchgate.net This signal peptide acts as a molecular guide, directing the nascent peptide through the secretory pathway.
The regulation of Hp1090 gene transcription is likely a tightly controlled process, ensuring its production in the venom gland. While specific transcriptional factors and regulatory elements for Hp1090 have not been extensively detailed in the available research, the expression of venom components is generally understood to be tissue-specific and responsive to various physiological cues. In many venomous creatures, the transcription of venom peptide genes is upregulated in the venom glands to ensure an adequate supply for predation or defense.
Post-Translational Maturation Pathways and Enzyme Involvement
Following ribosomal synthesis, the precursor of this compound undergoes a series of post-translational modifications to become the mature, active peptide. The initial precursor peptide contains a 23-residue signal peptide at its N-terminus. researchgate.net This is followed by the 13-residue mature peptide sequence and a C-terminal propeptide. researchgate.net
A key feature of the propeptide is the presence of a conserved Gly-Lys-Arg (GKR) processing signal. researchgate.net This sequence is a recognition site for enzymes that cleave the propeptide. The removal of a propeptide following a GKR signal often results in the C-terminal amidation of the mature peptide. researchgate.net This amidation is a common post-translational modification in many bioactive peptides and can be crucial for their stability and biological activity. The process of converting a glycine-extended precursor to a mature amidated peptide is carried out by an α-amidating enzyme. nih.gov
The maturation of such peptides often involves a series of processing events that can occur in different compartments of the secretory pathway, such as the cis-Golgi. elifesciences.org Enzymes like subtilases can be involved in the initial processing of the precursor peptide. elifesciences.org
Table 1: Predicted Structural and Processing Features of Precursor this compound
| Feature | Description | Residue Count (Predicted) |
| Signal Peptide | Directs the peptide to the secretory pathway. | 23 |
| Mature Peptide | The final, biologically active peptide sequence. | 13 |
| Propeptide Processing Signal | A conserved sequence (Gly-Lys-Arg) that signals for enzymatic cleavage. | 3 |
| C-terminal Propeptide | A peptide sequence at the C-terminus that is cleaved during maturation. | 32 and 34 residue propeptides have been noted |
Data sourced from ResearchGate. researchgate.net
Secretion Mechanisms and Extracellular Stability of this compound
Once mature, this compound is secreted from the venom gland cells. The initial presence of a signal peptide on the precursor protein indicates that Hp1090 enters the classical secretory pathway, moving through the endoplasmic reticulum and Golgi apparatus before being packaged into vesicles for extracellular release. researchgate.netnih.gov
Upon secretion, the stability of this compound in the extracellular environment is a critical factor for its function. The α-helical structure of Hp1090 contributes to its stability. researchgate.net Furthermore, post-translational modifications, such as C-terminal amidation, are known to enhance the stability of peptides by protecting them from degradation by exopeptidases. nih.gov While specific studies on the extracellular degradation of Hp1090 are not detailed, the general principles of peptide stability suggest these features are important. The stability of antimicrobial peptides can be influenced by factors such as pH and the presence of proteases in the environment. mdpi.com
Preclinical Investigations of Peptide Hp1090 in Disease Models
In Vitro Efficacy and Mechanistic Studies in Cell Culture Systems
Derived from the venom of the scorpion Heterometrus petersii, Hp1090 is a 13-amino-acid, non-disulfide-bridged peptide (NDBP) characterized as an amphipathic α-helical peptide. researchgate.netresearchgate.netnih.govnih.gov Its structure and properties have been the focus of several in vitro studies to determine its therapeutic potential.
The primary focus of research on Hp1090 has been its antiviral properties; however, its activity against bacterial strains has been explored, particularly in combination with other antimicrobial peptides (AMPs). researchgate.net Studies have investigated the synergistic effects of Hp1090 with CopA3, an AMP from the dung beetle Copris tripartitus, against strains of Escherichia coli. semanticscholar.orgnih.gov
The combination of Hp1090 and CopA3 demonstrated a synergistic bactericidal effect against E. coli. semanticscholar.orgnih.gov The proposed mechanism suggests that Hp1090 disrupts the outer membrane of the bacteria, facilitating the entry of CopA3 to act on intracellular targets. semanticscholar.orgnih.gov Furthermore, a hybrid peptide, InSco2, created by linking Hp1090 and CopA3, exhibited more potent bactericidal activity against E. coli than either of the parent peptides individually. semanticscholar.org
Synergistic Antimicrobial Activity of Hp1090 and CopA3 against E. coli
| Peptide/Combination | Target Organism | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Hp1090 + CopA3 | Escherichia coli (strains D31 and JM83) | Synergistic bactericidal activity. semanticscholar.orgnih.gov | Hp1090 disrupts the bacterial outer membrane, potentiating the uptake and activity of CopA3. semanticscholar.orgnih.gov |
| InSco2 (Hybrid of Hp1090 and CopA3) | Escherichia coli | More potent bactericidal activity than parental peptides. semanticscholar.org | Enhanced membrane interaction due to hybrid structure. semanticscholar.org |
The most significant body of in vitro research on Hp1090 centers on its efficacy against the Hepatitis C Virus (HCV). researchgate.net Structural analysis confirmed that Hp1090 is an amphipathic α-helical peptide, a feature common to many antiviral peptides. researchgate.netnih.gov
In vitro assays using an HCV cell culture system (Huh7.5.1 cells) demonstrated that Hp1090 effectively inhibits HCV infection. researchgate.netresearchgate.net The peptide was found to have a 50% inhibitory concentration (IC50) of 7.62 μg/ml (5.0 μM). researchgate.netnih.gov In contrast, a homologous peptide, Hp1035, showed no significant anti-HCV activity, highlighting the specificity of the Hp1090 sequence. researchgate.netnih.gov At a concentration of 20 μg/ml, Hp1090 showed significantly greater inhibition of HCV RNA amplification than recombinant human Interferon-α. researchgate.netcjnmcpu.com
The mechanism of action is virucidal; Hp1090 acts directly on HCV particles. researchgate.netresearchgate.net It prevents the initiation of infection by interacting with the viral phospholipid membrane, leading to rapid permeabilization and disruption. researchgate.netresearchgate.netnih.gov This direct interaction with the viral envelope suggests that Hp1090 either blocks a very early step in the HCV life cycle or inactivates the viral particles themselves. researchgate.net This membrane-destabilizing ability is a key feature of its anti-HCV activity. researchgate.net
In Vitro Antiviral Profile of Peptide Hp1090
| Parameter | Finding | Source |
|---|---|---|
| Target Virus | Hepatitis C Virus (HCV) | researchgate.netresearchgate.net |
| Cell System | Huh7.5.1 cells | researchgate.net |
| IC50 | 7.62 μg/ml (5.0 μM) | researchgate.netnih.gov |
| Mechanism of Action | Virucidal; direct interaction with and permeabilization of the viral membrane. | researchgate.netresearchgate.netnih.gov |
| Effect | Prevents initiation of HCV infection and decreases virus infectivity. | researchgate.netnih.gov |
| Comparative Potency | More potent inhibitor of HCV RNA than Interferon-α at 20 μg/ml. | researchgate.netcjnmcpu.com |
Based on a comprehensive review of available scientific literature, no specific studies have been published that detail the direct immunomodulatory effects of this compound on primary immune cells such as T-cells, macrophages, or dendritic cells. While many antimicrobial peptides possess immunomodulatory properties, the specific actions of Hp1090 in this capacity have not been reported. frontiersin.orgjmb.or.kr
Antiviral Efficacy in Replicating Virus Systems
In Vivo Mechanistic and Efficacy Studies of this compound in Animal Models
A review of published research indicates a lack of studies evaluating the efficacy of this compound in animal models of infectious diseases. Although other scorpion-derived peptides have been tested in vivo for conditions like Hepatitis B, specific data for Hp1090 is not available. nih.gov
There are currently no published studies assessing the efficacy of this compound in animal models of cancer. The potential of peptides in oncology is an active area of research, but investigations involving Hp1090 have not been reported. mdpi.compeptides.de
Investigation in Animal Models of Inflammatory or Immunological Disorders
A comprehensive search of scientific databases and publications has revealed no studies where this compound has been investigated in animal models of inflammatory or immunological diseases. While peptides derived from scorpion venom are a subject of interest for their potential anti-inflammatory and immunomodulatory effects, research on Hp1090 has been centered on its in vitro activity against the Hepatitis C virus (HCV). researchgate.netnih.gov
Studies on this compound, which is an α-helical peptide from the venom of the scorpion Heterometrus petersii, have detailed its mechanism of action as a virucidal agent that directly interacts with and disrupts the viral membrane of HCV. researchgate.net However, this research has not been extended to in vivo models of inflammation or autoimmune diseases.
General research into other peptides from arthropod venoms has shown potential for modulating inflammatory pathways, such as reducing pro-inflammatory cytokines. technologynetworks.comfrontiersin.org Similarly, various peptides are under investigation for their therapeutic potential in a range of diseases. technologynetworks.commdpi.commdpi.com Despite this broader context, specific data on the effects of this compound in animal models of inflammation remains absent from the public domain.
Detailed Research Findings & Data Tables
Due to the lack of studies, there are no research findings or data tables to present regarding the efficacy or mechanism of this compound in animal models of inflammatory or immunological disorders.
Future Research Directions and Translational Potential of Peptide Hp1090 Conceptual
Rational Design and Synthesis of Novel Peptide Hp1090 Analogs with Enhanced Specificity and Efficacy
The development of novel analogs of Hp1090 is a key strategy to improve its therapeutic index. Rational design, aided by computational modeling and well-established synthesis techniques, aims to create new molecules with superior performance.
Research Focus Areas:
Hybrid Peptides: One promising approach is the creation of hybrid peptides. Research has shown that joining Hp1090 with other antimicrobial peptides (AMPs), such as CopA3 from the dung beetle Copris tripartitus, can result in enhanced bactericidal activity. nih.govresearchgate.netmdpi.com These hybrid constructs, often connected by flexible linkers like glycine (B1666218) spacers, can exhibit synergistic effects that surpass the activity of the parent peptides. nih.govresearchgate.net Molecular dynamics simulations can help in understanding how factors like linker length influence the secondary structure and stability of these hybrids. nih.govresearchgate.net
Amino Acid Substitution: The substitution of specific amino acids in the Hp1090 sequence is a fundamental strategy for enhancing efficacy and specificity. The goal is to optimize the peptide's amphipathic nature—the balance of hydrophobic and hydrophilic residues—which is crucial for its membrane-disrupting activity. researchgate.net Incorporating non-coded or unnatural amino acids can also be explored to increase resistance to enzymatic degradation, a common challenge with peptide-based therapeutics. nih.govmdpi.com
Synthesis and Characterization: Solid-phase peptide synthesis (SPPS) is the standard method for producing Hp1090 and its analogs. researchgate.netnih.gov This technique allows for the precise, sequential addition of amino acids to build the desired peptide sequence. mdpi.comnih.gov Following synthesis, rigorous purification and characterization using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are essential to ensure the purity and verify the molecular weight of the synthesized analogs. researchgate.netnih.gov
Table 1: Properties of this compound and a Hybrid Analog This table is interactive. You can sort and filter the data.
| Peptide | Parent Peptides | Linker | Length (Amino Acids) | Key Feature |
|---|---|---|---|---|
| Hp1090 | N/A | N/A | 13 | Native peptide with antiviral/antibacterial activity. researchgate.netmdpi.com |
| InSco2 | CopA3, Hp1090 | 2-Glycine | 24 | Hybrid with more potent bactericidal activity than parental peptides. nih.govresearchgate.net |
| InSco6 | CopA3, Hp1090 | 6-Glycine | 28 | Hybrid construct used to study the effect of linker length. nih.govresearchgate.net |
Strategies for Targeted Delivery and Formulation in Preclinical Research
Translating this compound into a viable therapeutic requires overcoming challenges inherent to peptide drugs, such as poor stability and low bioavailability. thno.orgmdpi.com Advanced formulation and targeted delivery strategies are critical for preclinical development.
Conceptual Preclinical Strategies:
Nanocarrier Encapsulation: Encapsulating Hp1090 in nanocarriers like liposomes or polymeric nanoparticles could protect it from premature degradation in the bloodstream and improve its pharmacokinetic profile. nih.gov Nanoformulations can be designed to release the peptide payload in response to specific environmental triggers at the target site, such as a change in pH. nih.govmdpi.com
Conjugation to Homing Peptides: For applications requiring high specificity, such as cancer therapy, Hp1090 could be conjugated to homing peptides. mdpi.com These are short peptide sequences that recognize and bind to specific receptors overexpressed on the surface of target cells, thereby concentrating the therapeutic agent where it is needed most and minimizing off-target effects. mdpi.commdpi.com
Hydrogel Formulations: For localized applications, such as treating skin infections, formulating Hp1090 into a hydrogel could provide sustained release of the peptide directly at the site of infection. The physical properties of short, non-disulfide bridged peptides like Hp1090 make them potential candidates for developing such biomaterials. researchgate.net
Exploration of Synergistic Therapeutic Approaches Involving this compound
Combining Hp1090 with other therapeutic agents could lead to synergistic effects, providing a more potent response and potentially reducing the likelihood of drug resistance.
Investigative Synergies:
Combination with other Antimicrobials: Studies have already demonstrated a synergistic relationship between Hp1090 and the peptide CopA3 in combating strains of Escherichia coli. nih.govresearchgate.netmdpi.com The combination of sublethal concentrations of both peptides resulted in the complete inhibition of bacterial growth, an effect not seen with either peptide alone at those concentrations. researchgate.net This suggests that Hp1090 could be used in combination therapies to enhance the efficacy of existing antibiotics or other AMPs.
Antiviral and Host-Targeted Agents: In its role as an anti-HCV agent, Hp1090's mechanism of direct viral membrane disruption is distinct from many existing antiviral drugs that target viral enzymes like proteases or polymerases. researchgate.net Combining Hp1090 with these specific inhibitors could create a multi-pronged attack on the virus, enhancing viral clearance and overcoming resistance. researchgate.net
Table 2: Synergistic Antibacterial Activity of Hp1090 and CopA3 Against E. coli This table is interactive. You can sort and filter the data.
| Bacterial Strain | Peptide Combination | Observation | Reference |
|---|---|---|---|
| E. coli D31 | Sublethal CopA3 (15 µM) + 1 µM Hp1090 | Complete inhibition of bacterial growth. | researchgate.net |
| E. coli D31 | Sublethal Hp1090 + 4 µM CopA3 | Complete inhibition of bacterial growth. | researchgate.net |
| E. coli JM83 | Sublethal CopA3 (15 µM) + 4 µM Hp1090 | Complete inhibition of bacterial growth. | researchgate.net |
Identification of Unexplored Biological Roles and Novel Applications for this compound
While the antiviral and antibacterial properties of Hp1090 are its most studied features, its fundamental mechanism of action—membrane permeabilization—suggests it may have a wider range of biological activities. researchgate.netresearchgate.net The family of non-disulfide bridged peptides, to which Hp1090 belongs, is noted for being multifunctional. researchgate.net
Potential Future Applications:
Anticancer Activity: Many antimicrobial peptides that function by disrupting cell membranes have also shown cytotoxic activity against cancer cells. nih.govmdpi.com The negatively charged surface of many cancer cell membranes makes them a potential target for cationic peptides like Hp1090. nih.gov Future research could investigate the efficacy of Hp1090 and its analogs against various cancer cell lines.
Antiparasitic and Antifungal Roles: Scorpion venoms are a source of peptides with a wide array of therapeutic properties, including antiparasitic and antifungal activities. ewadirect.comnih.gov Given its membrane-active nature, Hp1090 could be screened for activity against parasitic organisms like Plasmodium (the malaria parasite) or pathogenic fungi.
Modulation of Ion Channels: Scorpion toxins are famous for their ability to target and modulate ion channels. nih.gov Although Hp1090 is primarily known for its membrane-disrupting antimicrobial activity, further investigation into its potential interactions with specific ion channels could reveal novel pharmacological functions. nih.govresearchgate.net
Research Tool for Viral Studies: The ability of Hp1090 to directly interact with and permeabilize viral envelopes makes it a valuable research tool. researchgate.net It has been used in studies to probe the structure and stability of viral membranes and could be employed in comparative studies, such as the investigation of peptide interactions with the spike protein of coronaviruses. nih.gov
Q & A
Basic Research Questions
Determining the Mechanism of Action Against Viral Pathogens Q: What methodologies are recommended to elucidate the mechanism of action of Hp1090 against hepatitis C virus (HCV) in in vitro models? A: Researchers should employ a combination of viral replication assays (e.g., HCV subgenomic replicon systems), fluorescence-based binding assays to study peptide-viral envelope interactions, and circular dichroism (CD) spectroscopy to assess structural changes in viral particles upon Hp1090 exposure. Mutation studies targeting HCV entry receptors (e.g., CD81) can further validate specificity .
Assessing Antimicrobial Efficacy and Synergy Q: How can researchers standardize minimum inhibitory concentration (MIC) assays for Hp1090 against gram-negative bacteria, and interpret fractional inhibitory concentration (FIC) values in combination therapies? A: Follow CLSI guidelines for broth microdilution assays using standardized bacterial inocula (e.g., E. coli D31 and JM83 strains). For synergy, calculate FIC values as . An FIC ≤0.5 indicates synergy, as observed in Hp1090+CopA3 combinations against E. coli D31 (FIC=0.17), while 0.5<FIC≤1.0 suggests partial synergy (e.g., FIC=0.52 for JM83) .
Advanced Research Questions
Designing Experiments to Resolve Contradictory Efficacy Data Q: How should researchers address variability in Hp1090’s MIC values across bacterial strains (e.g., E. coli D31 vs. JM83)? A: Conduct strain-specific genomic comparisons (e.g., outer membrane protein profiles) and adjust experimental conditions (e.g., cation-adjusted media to account for divalent cation sensitivity). Replicate assays under controlled osmolarity and pH, as membrane permeability differences may explain MIC discrepancies .
Optimizing Structural Modifications for Enhanced Bioavailability Q: What computational and experimental approaches are effective in designing Hp1090 analogs with improved stability and tissue penetration? A: Use molecular dynamics simulations to predict α-helical stability, followed by alanine-scanning mutagenesis to identify critical residues. Validate analogs using CD spectroscopy and in vitro permeability assays (e.g., Caco-2 cell monolayers). For example, Kn2-7, a mutational analog of Hp1090, showed enhanced HIV-1 inhibition via optimized charge distribution .
Analyzing Synergistic Interactions with Other Antimicrobial Peptides Q: What statistical frameworks are appropriate to validate synergistic or antagonistic effects in peptide combination studies? A: Apply the Bliss Independence Model or Loewe Additivity Model to quantify interactions. For FIC-based interpretations, use non-linear regression to assess dose-response curves. Ensure biological triplicates and power analysis to mitigate false positives, as seen in Hp1090+CopA3 synergy studies .
Methodological and Analytical Questions
HPLC and Mass Spectrometry for Purity Validation Q: How should researchers interpret reverse-phase HPLC chromatograms and mass spectrometry data to confirm Hp1090 purity and identity? A: Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile). Compare retention times (RT) to literature values (e.g., HP1090 system with SynChrom RP-P C18 column). Confirm molecular weight via electrospray ionization mass spectrometry (ESI-MS), ensuring <5% impurity peaks. Cross-validate with MALDI-TOF for disulfide bond integrity .
Addressing Discrepancies Between In Vitro and In Vivo Efficacy Q: What preclinical models best reconcile in vitro antiviral activity of Hp1090 with in vivo pharmacokinetic challenges? A: Use humanized liver chimeric mice for HCV studies, monitoring peptide stability via LC-MS/MS in serum. Incorporate protease inhibitors in formulations to reduce degradation. Follow NIH guidelines for reporting animal studies, including dose-ranging and toxicity endpoints (e.g., ALT levels for hepatotoxicity) .
Evaluating Resistance Development in Target Pathogens Q: What experimental strategies can identify Hp1090 resistance mechanisms in bacterial or viral populations? A: Perform serial passage assays under sub-inhibitory Hp1090 concentrations. Use whole-genome sequencing of resistant isolates to identify mutations (e.g., lipid A modification in gram-negative bacteria). For HCV, apply deep sequencing to detect envelope glycoprotein (E2) mutations affecting Hp1090 binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
